molecular formula C13H15N3O4 B13515091 7-((tert-Butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylic acid

7-((tert-Butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B13515091
M. Wt: 277.28 g/mol
InChI Key: JFLCEVDEXZPFAR-UHFFFAOYSA-N
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Description

7-((tert-Butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((tert-Butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide . The reaction conditions often include the use of iodine as a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

7-((tert-Butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

7-((tert-Butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-((tert-Butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-((tert-Butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylic acid is unique due to the presence of the tert-butoxycarbonyl group, which can influence its reactivity and biological activity

Properties

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonylamino]imidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C13H15N3O4/c1-13(2,3)20-12(19)14-8-4-5-16-7-9(11(17)18)15-10(16)6-8/h4-7H,1-3H3,(H,14,19)(H,17,18)

InChI Key

JFLCEVDEXZPFAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=NC(=CN2C=C1)C(=O)O

Origin of Product

United States

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